molecular formula C13H19NOS B7511087 N-[1-(2,5-dimethylthiophen-3-yl)ethyl]-2-methylcyclopropane-1-carboxamide

N-[1-(2,5-dimethylthiophen-3-yl)ethyl]-2-methylcyclopropane-1-carboxamide

Cat. No. B7511087
M. Wt: 237.36 g/mol
InChI Key: BPOBANDWSOMMNC-UHFFFAOYSA-N
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Description

N-[1-(2,5-dimethylthiophen-3-yl)ethyl]-2-methylcyclopropane-1-carboxamide, also known as DMXAA, is a small molecule that has been extensively studied for its potential use in cancer treatment. DMXAA was first discovered in the early 1990s and has since been the subject of numerous scientific studies investigating its synthesis, mechanism of action, biochemical and physiological effects, and potential applications in cancer research.

Mechanism of Action

The mechanism of action of N-[1-(2,5-dimethylthiophen-3-yl)ethyl]-2-methylcyclopropane-1-carboxamide involves the activation of the immune system and the induction of tumor necrosis. N-[1-(2,5-dimethylthiophen-3-yl)ethyl]-2-methylcyclopropane-1-carboxamide works by binding to a protein called STING (stimulator of interferon genes), which is found in immune cells. This binding activates the STING pathway, which leads to the production of interferons and other immune system molecules that can kill cancer cells. N-[1-(2,5-dimethylthiophen-3-yl)ethyl]-2-methylcyclopropane-1-carboxamide also activates the tumor vasculature, causing it to collapse and leading to tumor necrosis.
Biochemical and Physiological Effects
N-[1-(2,5-dimethylthiophen-3-yl)ethyl]-2-methylcyclopropane-1-carboxamide has been shown to have a number of biochemical and physiological effects in preclinical studies. These effects include the activation of the immune system, the induction of tumor necrosis, and the enhancement of chemotherapy and radiation therapy. N-[1-(2,5-dimethylthiophen-3-yl)ethyl]-2-methylcyclopropane-1-carboxamide has also been shown to have anti-angiogenic effects, meaning that it can prevent the growth of new blood vessels in tumors, which can limit their ability to grow and spread.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-[1-(2,5-dimethylthiophen-3-yl)ethyl]-2-methylcyclopropane-1-carboxamide in lab experiments is its potent anti-tumor activity. N-[1-(2,5-dimethylthiophen-3-yl)ethyl]-2-methylcyclopropane-1-carboxamide has been shown to be effective against a wide variety of cancer cell lines and animal models, making it a versatile tool for cancer research. However, there are also some limitations to using N-[1-(2,5-dimethylthiophen-3-yl)ethyl]-2-methylcyclopropane-1-carboxamide in lab experiments. For example, N-[1-(2,5-dimethylthiophen-3-yl)ethyl]-2-methylcyclopropane-1-carboxamide has a short half-life in the body, meaning that it must be administered frequently to maintain therapeutic levels. N-[1-(2,5-dimethylthiophen-3-yl)ethyl]-2-methylcyclopropane-1-carboxamide can also be toxic at high doses, which can limit its use in certain experiments.

Future Directions

There are a number of future directions for research on N-[1-(2,5-dimethylthiophen-3-yl)ethyl]-2-methylcyclopropane-1-carboxamide. One area of interest is the development of new synthesis methods that can produce N-[1-(2,5-dimethylthiophen-3-yl)ethyl]-2-methylcyclopropane-1-carboxamide more efficiently and with greater purity. Another area of interest is the development of new formulations of N-[1-(2,5-dimethylthiophen-3-yl)ethyl]-2-methylcyclopropane-1-carboxamide that can improve its pharmacokinetic properties and reduce toxicity. Additionally, there is ongoing research into the potential use of N-[1-(2,5-dimethylthiophen-3-yl)ethyl]-2-methylcyclopropane-1-carboxamide in combination with other cancer therapies, such as immunotherapy and targeted therapies. Finally, there is interest in exploring the use of N-[1-(2,5-dimethylthiophen-3-yl)ethyl]-2-methylcyclopropane-1-carboxamide in other disease areas, such as infectious diseases and inflammatory disorders.

Synthesis Methods

The synthesis of N-[1-(2,5-dimethylthiophen-3-yl)ethyl]-2-methylcyclopropane-1-carboxamide involves a multi-step process that begins with the reaction of 2,5-dimethylthiophene with ethylmagnesium bromide to form a Grignard reagent. This reagent is then reacted with 2-methylcyclopropanecarboxaldehyde to form the desired product, N-[1-(2,5-dimethylthiophen-3-yl)ethyl]-2-methylcyclopropane-1-carboxamide. The synthesis of N-[1-(2,5-dimethylthiophen-3-yl)ethyl]-2-methylcyclopropane-1-carboxamide is a complex process that requires careful attention to detail and precise control of reaction conditions.

Scientific Research Applications

N-[1-(2,5-dimethylthiophen-3-yl)ethyl]-2-methylcyclopropane-1-carboxamide has been extensively studied for its potential use in cancer treatment. In preclinical studies, N-[1-(2,5-dimethylthiophen-3-yl)ethyl]-2-methylcyclopropane-1-carboxamide has been shown to exhibit potent anti-tumor activity in a variety of cancer cell lines and animal models. N-[1-(2,5-dimethylthiophen-3-yl)ethyl]-2-methylcyclopropane-1-carboxamide works by inducing tumor necrosis, which is a process that causes the death of cancer cells. N-[1-(2,5-dimethylthiophen-3-yl)ethyl]-2-methylcyclopropane-1-carboxamide has also been shown to enhance the effectiveness of chemotherapy and radiation therapy, making it a promising candidate for combination therapy in cancer treatment.

properties

IUPAC Name

N-[1-(2,5-dimethylthiophen-3-yl)ethyl]-2-methylcyclopropane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NOS/c1-7-5-11(7)13(15)14-9(3)12-6-8(2)16-10(12)4/h6-7,9,11H,5H2,1-4H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPOBANDWSOMMNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC1C(=O)NC(C)C2=C(SC(=C2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-(2,5-dimethylthiophen-3-yl)ethyl]-2-methylcyclopropane-1-carboxamide

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